molecular formula C14H20IN3O2 B112684 Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate CAS No. 497915-42-1

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B112684
CAS No.: 497915-42-1
M. Wt: 389.23 g/mol
InChI Key: RJHWOWJRQNENIC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 5-iodopyridin-2-yl substituent. Its synthesis involves reacting tert-butyl 4-(3-bromophenyl)piperazine-1-carboxylate with iodine under cryogenic conditions (-78 °C) in tetrahydrofuran (THF) . The iodine atom at the 5-position of the pyridine ring introduces steric bulk and polarizability, making the compound a versatile intermediate for further functionalization in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-5-4-11(15)10-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHWOWJRQNENIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428212
Record name tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497915-42-1
Record name tert-Butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of Pyridine Derivatives

The iodination of pyridine precursors forms the foundational step in many synthetic routes. A patented method for analogous compounds involves treating 2-aminopyridine with potassium iodate (KIO3\text{KIO}_3), potassium iodide (KI\text{KI}), and concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 20–30°C. This electrophilic substitution reaction selectively introduces iodine at the pyridine’s 5-position due to the amino group’s directing effects. The reaction proceeds as follows:

2-aminopyridine+KIO3+KIH2SO42-amino-5-iodopyridine+by-products\text{2-aminopyridine} + \text{KIO}3 + \text{KI} \xrightarrow{\text{H}2\text{SO}_4} \text{2-amino-5-iodopyridine} + \text{by-products}

Key parameters include maintaining a pH of 8.5 during workup using potassium hydroxide (KOH\text{KOH}) and achieving yields of 80–83% after purification with methanol and n-heptane. For non-aminated precursors like 2-chloropyridine, iodination may require harsher conditions or alternative directing groups.

Palladium-Catalyzed Coupling with Boc-Piperazine

The iodinated pyridine intermediate undergoes a Buchwald-Hartwig coupling with tert-butyl piperazine-1-carboxylate (Boc-piperazine). A palladium catalyst system—typically Pd2(dba)3\text{Pd}_2(\text{dba})_3 and Xantphos—facilitates the C–N bond formation under inert conditions. The reaction is conducted in toluene at 100°C for 2 hours, yielding 80–85% of the target compound.

5-iodopyridin-2-yl halide+Boc-piperazinePd/Xantphostert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate\text{5-iodopyridin-2-yl halide} + \text{Boc-piperazine} \xrightarrow{\text{Pd/Xantphos}} \text{tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate}

Oxygen content in the reactor must remain below 0.5% to prevent catalyst deactivation. This method’s efficiency stems from avoiding multi-step oxidation/reduction sequences required in alternative pathways.

Post-Functionalization of Pre-Coupled Intermediates

Late-Stage Iodination of Piperazine-Pyridine Adducts

An alternative strategy involves iodinating tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate after coupling. Electrophilic iodination with N\text{N}-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl3\text{FeCl}_3) could introduce iodine at the 5-position:

tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate+NISFeCl3tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate\text{tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate} + \text{NIS} \xrightarrow{\text{FeCl}_3} \text{this compound}

This method’s success depends on the piperazine group’s ability to activate the pyridine ring toward electrophilic substitution. Preliminary studies on analogous systems suggest moderate yields (60–70%) due to competing side reactions.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldAdvantagesLimitations
Two-Step IodinationIodination + Pd coupling80–85%High yield, scalableRequires halogenated pyridine precursor
Photoredox CatalysisDirect C–H activation~95%*Avoids pre-halogenationLimited precedent for iodopyridines
Late-Stage IodinationPost-coupling electrophilic substitution60–70%Flexibility in sequencingLower yield, side reactions

*Reported for analogous compounds.

Industrial-Scale Considerations

Purification Challenges

Column chromatography remains the primary purification method, though recrystallization from methanol/n-heptane mixtures offers a safer alternative for large-scale production .

Chemical Reactions Analysis

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The iodopyridinyl group can facilitate binding to these targets, while the piperazine moiety can enhance the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Stability and Reactivity

Tert-butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate ()
  • Substituents: 3-Cyano and 6-phenyl groups on pyridine.
  • Key Differences: The cyano group is electron-withdrawing, enhancing electrophilicity, while the phenyl group adds aromatic bulk. Unlike iodine, cyano groups participate in hydrogen bonding and nitrile-based click chemistry.
  • Stability: No stability data provided, but cyano groups generally resist hydrolysis under physiological conditions.
  • Applications: Potential use in kinase inhibitors or fluorescent probes due to π-π stacking from the phenyl group.
Tert-butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate ()
  • Substituents : Bromo, trifluoromethoxy, and sulfonyl groups.
  • Key Differences : The sulfonyl group increases acidity of adjacent protons, while bromo and trifluoromethoxy groups enhance lipophilicity. Compared to iodine, bromo is less polarizable but more reactive in cross-coupling reactions.
  • Stability : Sulfonyl groups confer metabolic stability but may reduce solubility.
  • Applications : Likely used in protease inhibitors or as a sulfonamide-based drug precursor.
Tert-butyl 4-(1-cyclopropyl-3-carbamoyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carboxylate (CF-OE, )
  • Substituents: Cyclopropyl, carbamoyl, and fluoro groups on a quinolinone core.
  • Key Differences: The quinolinone scaffold introduces planar rigidity, while fluorine enhances bioavailability.
  • Applications: Antibacterial or anticancer agents due to fluoroquinolone-like activity.
Tert-butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33, )
  • Functional Groups: Nitrophenoxy and butanoyl linkers.
  • Key Differences: The nitro group is redox-active, enabling prodrug activation, while the butanoyl spacer increases flexibility. Unlike iodine, nitro groups can be reduced to amines in vivo.
  • Applications : Targeted delivery systems or nitric oxide-releasing therapeutics.
WK-26 ()
  • Functional Groups : Carbazole and difluoro substituents.
  • Key Differences : Carbazole’s extended π-system enables intercalation with DNA or proteins, while iodine in the target compound may facilitate halogen bonding.
  • Applications : DNMT1 inhibitors for epigenetic therapy.

Stability and Degradation Profiles

  • Compounds 1a and 1b (): Degrade in simulated gastric fluid due to oxazolidinone ring instability. Comparison: The target compound’s iodopyridine group likely resists acidic hydrolysis, offering better oral bioavailability.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Functional Groups Molecular Weight Key Properties Stability Notes Applications
Target Compound 5-Iodopyridin-2-yl 389.04 g/mol Halogen bonding, polarizable Resists acidic hydrolysis Intermediate for cross-coupling
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)... 3-Cyano, 6-phenyl 365.43 g/mol π-π stacking, electrophilic High metabolic stability Kinase inhibitors
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)... Bromo, trifluoromethoxy, sulfonyl 491.26 g/mol Lipophilic, acidic protons Metabolic stability Protease inhibitors
CF-OE () Cyclopropyl, carbamoyl, fluoroquinolinone 523.32 g/mol Planar rigidity, fluorinated Photostable Antibacterial agents
WK-26 () Carbazole, difluoro 681.70 g/mol DNA intercalation, bulky Potential CYP inhibition Epigenetic therapy

Biological Activity

Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate (TBIP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H20IN3O2
  • Molecular Weight : 389.23 g/mol
  • CAS Number : 7164639

Synthesis

TBIP can be synthesized through various methods, often involving the reaction of piperazine derivatives with iodinated pyridine compounds. The synthesis typically employs nucleophilic substitution reactions under controlled conditions to yield high-purity products. For example, one method involves the use of tert-butyl bromoacetate and a Boc-protected piperazine under basic conditions, achieving yields of approximately 79% .

Antimicrobial Properties

Recent studies have indicated that TBIP exhibits significant antimicrobial activity. For instance, its minimal inhibitory concentration (MIC) values have been reported to be comparable to those of established antibiotics like streptomycin . This suggests that TBIP may serve as a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of TBIP. Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines, indicating that TBIP might possess similar properties. In vitro assays have shown promising results in reducing inflammation markers in cell cultures .

Molecular Docking Studies

Molecular docking studies suggest that TBIP binds effectively to various biological targets, which may explain its observed biological activities. The binding affinity and mode of interaction with target proteins provide insights into its mechanism of action, supporting further exploration as a therapeutic agent .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity of TBIP against various bacterial strains.
    • Method : In vitro testing against Gram-positive and Gram-negative bacteria.
    • Results : TBIP showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with MIC values comparable to conventional antibiotics.
  • Anti-inflammatory Activity Assessment
    • Objective : To assess the anti-inflammatory effects of TBIP in a cellular model.
    • Method : Treatment of macrophage cells with TBIP followed by measurement of cytokine levels.
    • Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating its potential as an anti-inflammatory agent.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Binding AffinityHigh affinity for target proteins

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate, and what key reagents are involved?

The synthesis involves multi-step reactions, typically starting with iodopyridine derivatives. Key reagents include coupling agents (e.g., EDC/HOBt), protective groups (tert-butyloxycarbonyl), and palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps. Purification often employs high-performance liquid chromatography (HPLC) or column chromatography to ensure ≥95% purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural confirmation relies on spectroscopic methods:

  • ¹H/¹³C NMR : Identifies proton environments and carbon骨架 (e.g., aromatic protons at δ 8.3–8.5 ppm, tert-butyl group at δ 1.46 ppm) .
  • Mass spectrometry : Verifies molecular weight (e.g., LCMS m/z 372.2 [M+H]⁺) .
  • HPLC : Assesses purity (>97%) by quantifying unreacted starting materials or side products .

Q. What analytical techniques are critical for monitoring reaction progress?

  • Thin-layer chromatography (TLC) : Tracks reaction completion (Rf values compared to standards) .
  • In situ IR spectroscopy : Monitors functional group transformations (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced Questions

Q. How can researchers optimize yields during Suzuki-Miyaura cross-coupling steps?

Yield optimization strategies include:

  • Catalyst tuning : Pd(PPh₃)₄ (0.05–0.1 equiv) under inert atmospheres minimizes oxidation .
  • Microwave irradiation : Enhances reaction efficiency (e.g., 100°C for 3 hours vs. 24 hours conventional heating) .
  • Solvent/base optimization : Aqueous Na₂CO₃ in acetonitrile improves boronic ester coupling efficiency .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing iodine atom on the pyridine ring activates the position for nucleophilic substitution or cross-coupling. Substituents on the piperazine ring (e.g., tert-butyl) sterically hinder undesired side reactions, while electron-donating groups on the pyridine enhance reactivity in Suzuki couplings .

Q. What methodologies resolve discrepancies between theoretical and observed spectroscopic data?

  • Multi-technique validation : Cross-check NMR with X-ray crystallography or high-resolution mass spectrometry (HRMS) .
  • Computational modeling : Density functional theory (DFT) predicts ¹³C NMR shifts or IR spectra to identify structural anomalies .

Q. How can in silico modeling predict reactivity in nucleophilic substitutions?

  • Frontier molecular orbital analysis : HOMO/LUMO energies calculated via Gaussian software identify reactive sites .
  • Transition state modeling : Software like ORCA simulates reaction pathways to predict regioselectivity .

Biological and Pharmacological Focus

Q. What in vitro assays assess biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., phosphoglycerate dehydrogenase) using kinetic fluorescence .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors or enzymes .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Analog synthesis : Modify the pyridine (e.g., replace iodine with bromine) or piperazine (e.g., introduce methyl groups) .
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with bioactivity using partial least squares regression .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Prodrug design : Introduce labile groups (e.g., ester linkages) to enhance bioavailability .
  • Microsomal stability assays : Use liver microsomes to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate
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Tert-butyl 4-(5-iodopyridin-2-yl)piperazine-1-carboxylate

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